molecular formula C10H14N2OS B14812919 3-Cyclopropoxy-N-methyl-2-(methylthio)pyridin-4-amine

3-Cyclopropoxy-N-methyl-2-(methylthio)pyridin-4-amine

Cat. No.: B14812919
M. Wt: 210.30 g/mol
InChI Key: ATDIXASKUUISLM-UHFFFAOYSA-N
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Description

3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE is a synthetic organic compound with the molecular formula C10H14N2OS This compound features a pyridine ring substituted with a cyclopropoxy group, a methylsulfanyl group, and an N-methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2-aminopyridine and cyclopropyl bromide.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the pyridine ring.

    N-Methylation: The N-methylamine group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the pyridine ring or the methylsulfanyl group.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A compound with a similar pyridine core but different substituents.

    Pyrido[2,3-d]pyrimidine derivatives: Compounds with a similar pyridine ring structure but fused with a pyrimidine ring.

Uniqueness

3-CYCLOPROPOXY-N-METHYL-2-(METHYLSULFANYL)PYRIDIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-methylsulfanylpyridin-4-amine

InChI

InChI=1S/C10H14N2OS/c1-11-8-5-6-12-10(14-2)9(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

ATDIXASKUUISLM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)SC)OC2CC2

Origin of Product

United States

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